molecular formula C13H14N4O3 B2751749 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-18-3

1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2751749
CAS No.: 899997-18-3
M. Wt: 274.28
InChI Key: PSBZAJWQGICYAH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound featuring an oxazolo[2,3-f]purine scaffold with methyl groups at the N1 and N7 positions and a 2-methylallyl substituent at N2. The dione moiety (positions 2 and 4) is a hallmark of purine-derived compounds, often associated with interactions in biological systems, particularly adenosine receptors or enzymatic targets .

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6H,1,5H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBZAJWQGICYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,7-dimethyluric acid with an appropriate allylating agent can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced purine derivatives.

Scientific Research Applications

1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure N3 Substituent Key Biological Activity Reference
1,7-Dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4-dione Oxazolo[2,3-f]purine 2-Methylallyl Hypothetical adenosine modulation N/A
3-(2-Chlorobenzyl)-1,7-dimethylimidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine 2-Chlorobenzyl GPCR targeting (speculative)
Pyrido[1,2-e]purine-2,4-dione (N3-benzyl) Pyrido[1,2-e]purine Benzyl MtbThyX inhibition (antitubercular)
9-Cyclohexyl-1,7-dimethyl-3-(piperidinylethyl)pyrimido[2,1-f]purine-2,4-dione Pyrimido[2,1-f]purine Piperidinylethyl Undisclosed (structural diversity)

Biological Activity

1,7-Dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS No. 899997-18-3) is a complex organic compound belonging to the class of oxazolo[2,3-f]purines. Its unique structural features, including a fused oxazole and purine ring system, have attracted significant attention in medicinal chemistry and biological research due to its potential therapeutic properties.

  • Molecular Formula : C₁₃H₁₄N₄O₃
  • Molecular Weight : 274.275 g/mol
  • CAS Number : 899997-18-3

The compound is synthesized through multi-step organic reactions, often involving cyclization of precursors like 1,7-dimethyluric acid with allylating agents under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of various enzymes and receptors, potentially inhibiting pathways that are crucial for cell proliferation and survival. This modulation can lead to altered cellular functions and responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The compound showed significant bactericidal activity at concentrations above the MIC.

PathogenMIC (µg/mL)Bactericidal Activity
Staphylococcus aureus32Yes
Escherichia coli64Yes

Study 2: Anticancer Effects

In another study focusing on its anticancer effects, treatment of human breast cancer cells (MCF-7) with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations as low as 10 µM.

Concentration (µM)% Cell ViabilityApoptotic Cells (%)
01005
107020
504050

Q & A

Q. What are the optimal synthetic routes for preparing 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of oxazolo-purine-dione derivatives typically involves multi-step pathways:

  • Step 1: Condensation of purine precursors with oxazole-forming reagents under reflux conditions (e.g., DMF or DMSO as solvents) .
  • Step 2: Alkylation at the N3 position using 2-methylallyl halides, requiring base catalysts like K₂CO₃ to enhance nucleophilicity .
  • Step 3: Final cyclization under controlled temperatures (60–80°C) to form the fused oxazolo-purine core .
    Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95%) and minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve methyl, allyl, and oxazole-proton environments. For example, the 2-methylallyl group shows distinct vinyl proton signals at δ 5.0–5.5 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error to validate the oxazolo-purine backbone .
  • X-ray Crystallography: Resolve 3D conformation, particularly the dihedral angle between oxazole and purine rings, to assess steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise due to:

  • Assay Variability: Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa vs. HEK293) and control compounds .
  • Structural Analogues: Compare activity against similar purine-diones (e.g., 8-hydroxyquinoline derivatives) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves: Perform IC₅₀ studies across 3–5 logarithmic concentrations to validate potency thresholds .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure real-time enzyme inhibition (e.g., kinases or phosphatases) .
  • Molecular Docking: Model interactions with target enzymes (e.g., EGFR or CDK2) using AutoDock Vina to predict binding affinities and key residues (e.g., purine-O6 interactions) .
  • Mutagenesis Studies: Engineer enzyme mutants (e.g., Ala-scanning) to validate predicted binding sites .

Q. How can computational methods enhance the design of derivatives with improved solubility?

Methodological Answer:

  • QSAR Modeling: Corolate logP values with solubility data from analogues (e.g., 3-methoxy vs. 3-ethoxy substituents) to predict optimal hydrophilic groups .
  • Co-solvent Screening: Test solubility in DMSO-PBS mixtures (e.g., 10% DMSO) and compare with calculated Hansen solubility parameters .
  • Crystal Engineering: Modify crystallization conditions (e.g., acetone/water ratios) to generate polymorphs with enhanced dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation products via LC-MS .
  • pH Profiling: Test stability across pH 2–9 to identify labile functional groups (e.g., oxazole ring hydrolysis under acidic conditions) .
  • Light Sensitivity: Expose to UV-Vis light (300–400 nm) and monitor photodegradation using UV spectrophotometry .

Biological Evaluation

Q. What in vitro models are suitable for preliminary evaluation of antitumor activity?

Methodological Answer:

  • Cell Panel Screening: Test across NCI-60 cancer cell lines (e.g., breast MDA-MB-231, lung A549) with dose ranges of 1–100 μM .
  • Apoptosis Assays: Use Annexin V-FITC/PI staining and caspase-3 activation assays to confirm programmed cell death .
  • Synergy Studies: Combine with cisplatin or paclitaxel to calculate combination indices (CI) via CompuSyn software .

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